Cas no 82001-48-7 (2-Propanol,1-[[2-[(2-aminoethyl)amino]ethyl]amino]-3-phenoxy-)
82001-48-7 structure
Product Name:2-Propanol,1-[[2-[(2-aminoethyl)amino]ethyl]amino]-3-phenoxy-
CAS No:82001-48-7
MF:C13H23N3O2
MW:253.340623140335
CID:723258
PubChem ID:3019033
Update Time:2025-04-19
2-Propanol,1-[[2-[(2-aminoethyl)amino]ethyl]amino]-3-phenoxy- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanol,1-[[2-[(2-aminoethyl)amino]ethyl]amino]-3-phenoxy-
- 1-[[2-[(2-aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-ol
- 1-[2-(2-aminoethylamino)ethylamino]-3-phenoxypropan-2-ol
- 1-({2-[(2-AMINOETHYL)AMINO]ETHYL}AMINO)-3-PHENOXYPROPAN-2-OL
- DTXSID90868636
- 1-((2-((2-Aminoethyl)amino)ethyl)amino)-3-phenoxypropan-2-ol
- NS00060384
- SCHEMBL11129368
- EINECS 279-873-7
- 82001-48-7
-
- Inchi: 1S/C13H23N3O2/c14-6-7-15-8-9-16-10-12(17)11-18-13-4-2-1-3-5-13/h1-5,12,15-17H,6-11,14H2
- InChI Key: QSBWVURHHXWCOR-UHFFFAOYSA-N
- SMILES: OC(COC1C=CC=CC=1)CNCCNCCN
Computed Properties
- Exact Mass: 253.17902698g/mol
- Monoisotopic Mass: 253.17902698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 10
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 79.5Ų
2-Propanol,1-[[2-[(2-aminoethyl)amino]ethyl]amino]-3-phenoxy- Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
82001-48-7 (2-Propanol,1-[[2-[(2-aminoethyl)amino]ethyl]amino]-3-phenoxy-) Related Products
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